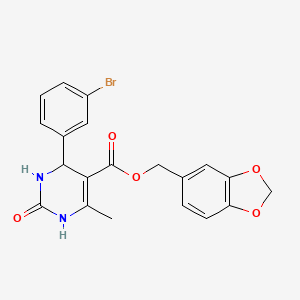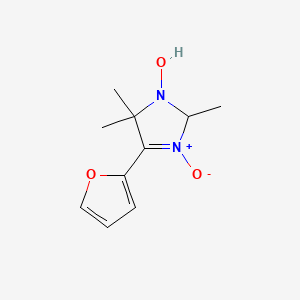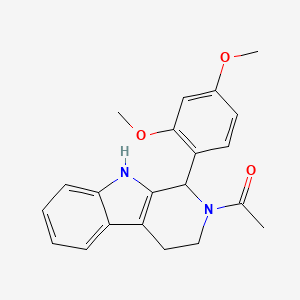![molecular formula C24H24N2O3 B4994869 N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4994869.png)
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide, also known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMOG is a hypoxia-mimetic agent, which means that it can mimic the effects of low oxygen levels in the body.
作用機序
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide works by inhibiting the activity of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes are responsible for hydroxylating the hypoxia-inducible factor (HIF) transcription factors under normal oxygen conditions. Hydroxylated HIFs are recognized by the von Hippel-Lindau tumor suppressor protein and are degraded by the proteasome. Under hypoxic conditions, PHD enzymes are inactive, and HIFs are stabilized and translocated to the nucleus, where they activate the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis. By inhibiting PHD enzymes, this compound can stabilize HIFs under normal oxygen conditions and mimic the effects of hypoxia.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound can inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. This compound can also inhibit angiogenesis and metastasis by targeting the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In non-cancer cells, this compound can induce erythropoiesis and increase the production of red blood cells.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide has several advantages for lab experiments. It is a stable and easy-to-use hypoxia-mimetic agent that can be used to study the effects of hypoxia on various biological processes. This compound can also be used to study the effects of HIF stabilization without the need for hypoxia chambers or other specialized equipment. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide. One area of interest is the development of new cancer therapies that target the hypoxic microenvironment of tumors. This compound and other hypoxia-mimetic agents may be used in combination with chemotherapy and radiation therapy to improve treatment outcomes. Another area of interest is the role of this compound in stem cell biology. This compound has been shown to induce the differentiation of mesenchymal stem cells into chondrocytes and osteoblasts, which may have implications for tissue engineering and regenerative medicine. Finally, the mechanism of action of this compound and its effects on other cellular pathways are still not fully understood, and further research is needed to elucidate these processes.
合成法
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 2-bromoacetyl bromide to form 2-(2,5-dimethylphenylamino)-2-oxoacetic acid. This intermediate is then reacted with 2-methylphenylamine to form this compound. The final product is purified using chromatography techniques.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide has been extensively studied in the field of cancer research due to its ability to mimic the effects of low oxygen levels in the body. Low oxygen levels, also known as hypoxia, are a common characteristic of solid tumors. Hypoxia is known to promote tumor growth, angiogenesis, and metastasis. By mimicking the effects of hypoxia, this compound can be used to study the mechanisms underlying these processes and to develop new cancer therapies.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[2-(2-methylanilino)-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16-8-9-18(3)22(14-16)26-24(28)19-10-12-20(13-11-19)29-15-23(27)25-21-7-5-4-6-17(21)2/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSSHJALJQWKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994804.png)

![ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B4994808.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4994819.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)
![4-[4-(2,5-dichlorophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4994837.png)
![3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol](/img/structure/B4994844.png)
![N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4994857.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4994863.png)

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4994874.png)